taepeenin D

Catalog No.
S640372
CAS No.
M.F
C23H28O5
M. Wt
384.5 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
taepeenin D

Product Name

taepeenin D

IUPAC Name

methyl (4R,4aR,5R,11bS)-5-acetyloxy-4,7,11b-trimethyl-1,2,3,4a,5,6-hexahydronaphtho[2,1-f][1]benzofuran-4-carboxylate

Molecular Formula

C23H28O5

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C23H28O5/c1-13-15-7-10-27-18(15)12-17-16(13)11-19(28-14(2)24)20-22(17,3)8-6-9-23(20,4)21(25)26-5/h7,10,12,19-20H,6,8-9,11H2,1-5H3/t19-,20-,22-,23-/m1/s1

InChI Key

KUDGKETXNRKTHI-OHUMZHCVSA-N

Synonyms

taepeenin D

Canonical SMILES

CC1=C2CC(C3C(C2=CC4=C1C=CO4)(CCCC3(C)C(=O)OC)C)OC(=O)C

Isomeric SMILES

CC1=C2C[C@H]([C@@H]3[C@@](C2=CC4=C1C=CO4)(CCC[C@@]3(C)C(=O)OC)C)OC(=O)C

taepeenin D is a natural product found in Hultholia mimosoides and Senegalia pennata with data available.

Taepeenin D is a meroterpenoid compound primarily isolated from the roots and stems of Caesalpinia crista. It belongs to the class of cassane-type diterpenes, characterized by a complex structure that includes both terpenoid and aromatic components. The molecular formula of taepeenin D is C20H26O4C_{20}H_{26}O_4, and its structure features a unique arrangement of rings that contributes to its biological activity. This compound has garnered attention due to its potential medicinal properties, particularly its ability to inhibit the Hedgehog signaling pathway, which is implicated in various cancers and developmental processes .

Taepeenin D can undergo several chemical transformations due to its functional groups. Key reactions include:

  • Aromatization: Under acidic conditions, taepeenin D can be transformed into aromatic derivatives through mechanisms involving the coordination of aluminum chloride with hydroxyl groups, leading to the formation of carbocations and subsequent rearrangements .
  • Oxidation: The presence of hydroxyl groups allows for oxidation reactions that can convert these groups into carbonyls or further oxidized products, which may enhance its biological activity .
  • Diels–Alder Reactions: Taepeenin D can participate in cycloaddition reactions, forming new carbon-carbon bonds that can modify its structure for further synthetic applications .

Taepeenin D exhibits notable biological activities:

  • Hedgehog Pathway Inhibition: It has been identified as an inhibitor of the Hedgehog signaling pathway, which is crucial in regulating cell growth and differentiation. This inhibition is significant for potential therapeutic applications in treating cancers associated with aberrant Hedgehog signaling .
  • Antimicrobial Properties: Studies have indicated that taepeenin D possesses antibacterial activity against various pathogens, showcasing a minimum inhibitory concentration value that suggests effectiveness against bacteria like Staphylococcus aureus and Micrococcus flavus .
  • Anti-inflammatory Effects: The compound has also been linked to anti-inflammatory properties, potentially through the modulation of nitric oxide production in inflammatory processes .

The synthesis of taepeenin D involves several methods, primarily focusing on natural product extraction and chemical synthesis:

  • Natural Extraction: Taepeenin D can be extracted from Caesalpinia crista, although this method may yield limited quantities.
  • Chemical Synthesis: Various synthetic routes have been developed, including:
    • Total Synthesis: Utilizing starting materials such as sclareolide and employing multiple steps involving Diels–Alder cycloaddition and oxidation reactions to construct the complex structure of taepeenin D .
    • Semisynthesis: Modifying simpler precursors through targeted reactions to create taepeenin D or its analogs .

Taepeenin D's unique properties make it applicable in several fields:

  • Pharmaceutical Development: Due to its inhibitory effects on the Hedgehog signaling pathway, it is being explored as a potential lead compound for cancer therapies.
  • Natural Antimicrobials: Its antibacterial properties suggest potential use in developing natural antimicrobial agents.
  • Anti-inflammatory Agents: The compound's ability to modulate inflammatory responses positions it as a candidate for treating inflammatory diseases.

Research on taepeenin D has included interaction studies focusing on its mechanism of action:

  • Hedgehog Signaling Pathway Interaction: Studies have demonstrated how taepeenin D interacts with components of the Hedgehog pathway, inhibiting downstream signaling events that lead to tumorigenesis .
  • Cellular Mechanisms: Investigations into how taepeenin D affects cellular processes such as apoptosis and cell cycle regulation have provided insights into its anticancer potential .

Taepeenin D shares structural and functional similarities with other compounds within the cassane diterpene family. Key similar compounds include:

CompoundStructure TypeBiological ActivityUnique Features
Taepeenin FCassane-type diterpeneAnti-inflammatory, anticancerMethyl group at C-14 enhances activity
BenthamininCassane-type diterpeneAntibacterialUnique structural modifications
Pterolobirin HCassane-type diterpeneAntimicrobialDerived from different natural sources
(5a)-VouacapaneCassane-type diterpeneAnti-inflammatoryExhibits different stereochemistry

Taepeenin D is unique due to its specific inhibitory action on the Hedgehog signaling pathway, which is less common among similar compounds. Additionally, its complex structure allows for diverse synthetic modifications that can enhance its biological profile.

Structural Characteristics

Taepeenin D belongs to the cassane-type diterpenoid family, a subgroup of meroterpenoids. Its molecular formula is C₂₃H₂₈O₅, with a molecular weight of 384.5 g/mol (PubChem CID: 11703693). The structure features a tricyclic core composed of three cyclohexane rings (A, B, and C) fused to a furan ring, with substituents including a methyl ester, acetyloxy, and methyl groups at specific positions. Key stereochemical elements include the 4R,4aR,5R,11bS configuration, critical for its biological activity.

Table 1: Key Chemical Data for Taepeenin D

PropertyValue/Description
Molecular FormulaC₂₃H₂₈O₅
Molecular Weight384.5 g/mol
SynonymsMethyl (4R,4aR,5R,11bS)-5-acetyloxy-4,7,11b-trimethyl-1,2,3,4a,5,6-hexahydronaphtho[2,1-f]benzofuran-4-carboxylate
Core StructureCassane-type furanoditerpenoid

Biosynthetic Classification

As a meroterpenoid, taepeenin D combines a terpenoid-derived framework with non-terpenoid components. The cassane skeleton arises from a shikimate-derived furan ring fused to a tricyclic terpenoid core. This hybrid structure aligns it with other meroterpenoids such as benthaminin and sucutiniranes, which share similar biosynthetic pathways involving polyketide-terpenoid interactions.

Historical Context of Discovery and Isolation

Initial Isolation and Source Plants

Taepeenin D was first isolated in 2005 from Caesalpinia crista (Fabaceae), a medicinal plant used in Southeast Asia for antimalarial and anti-inflammatory purposes. Subsequent studies identified it in Acacia pennata (now reclassified as Senegalia pennata) and Hultholia mimosoides, highlighting its distribution across species with similar chemotypes.

Taxonomic Revisions

The reclassification of Acacia pennata to Senegalia pennata reflects broader taxonomic updates in the Fabaceae family, which have influenced the documentation of taepeenin D’s natural sources. This shift underscores the importance of botanical nomenclature in tracking secondary metabolite distributions.

Position Among Natural Meroterpenoids

Structural Distinctions

Taepeenin D differs from other cassane diterpenoids (e.g., taepeenin F, benthaminin) through its acetyloxy and methyl substituents. Unlike non-aromatic cassane derivatives, its furan ring confers unique electronic properties, enhancing interactions with biological targets.

Comparative Analysis of Meroterpenoids

CompoundCore StructureKey SubstituentsBiological Activity
Taepeenin DCassane-furanAcetyloxy, methyl esterHh signaling inhibition
Taepeenin FCassane-γ-lactoneMethyl (C-14)Antiproliferative
BenthamininCassane-benzofuranHydroxyl groupsAntibacterial
Spongiane DiterpenesTetracyclicEpoxide/lactoneAntitumor

Data sourced from

Research Significance in Natural Product Chemistry

Biological Activities and Mechanisms

Taepeenin D exhibits IC₅₀ = 1.6 µM for Hh/Gli-mediated transcription inhibition and IC₅₀ = 3.2–3.4 µM for cytotoxicity against Hh-dependent cancers. Its activity stems from disrupting the Hh pathway, critical in embryonic development and cancer progression. Computational studies suggest potential binding to Hh pathway components, though direct target interactions remain under investigation.

Table 2: Biological Activity Profile of Taepeenin D

ActivityTarget/PathwayIC₅₀/EC₅₀Source Organism
Hh/Gli inhibitionHedgehog signaling1.6 µMCaesalpinia crista
CytotoxicityCancer cells (Hh-dependent)3.2–3.4 µMSenegalia pennata

Synthetic and SAR Challenges

Synthetic efforts focus on constructing its stereochemically dense core. Key challenges include:

  • C4 Stereogenic Center: Achieved via alkoxy radical-mediated functionalization.
  • CD Benzofuran Rings: Built in six steps from decalone precursors.
  • C-14 Methyl Group: Introduced via dienone intermediates from abietic acid.

Structure-activity relationship (SAR) studies reveal that the methyl group at C-14 is non-essential for anticancer activity, enabling the design of simplified analogs.

Molecular Formula and Weight (C23H28O5, 384.5 g/mol)

Taepeenin D is a naturally occurring cassane-type furanoditerpenoid with the molecular formula C23H28O5 and a molecular weight of 384.5 grams per mole [1]. This compound represents a sophisticated tetracyclic system that incorporates multiple functional groups including a benzofuran ring, acetoxy substituent, and methyl carboxylate moiety [1] [2]. The molecular architecture of taepeenin D consists of 23 carbon atoms, 28 hydrogen atoms, and 5 oxygen atoms, contributing to its classification within the cassane diterpene family [1] [3].

The compound has been identified and isolated from several plant species, including Moullava spicata, Hultholia mimosoides, and Senegalia pennata [1]. Taepeenin D exhibits a complex polycyclic framework characteristic of cassane-type diterpenoids, which are known for their diverse biological activities and structural complexity [2] [4].

Stereochemistry and Absolute Configuration

The absolute configuration of taepeenin D is defined by four chiral centers, specifically designated as (4R,4aR,5R,11bS) [1] [5]. This stereochemical arrangement is crucial for the compound's biological activity and distinguishes it from other stereoisomers within the cassane diterpene family [1]. The stereogenic centers at positions C-4, C-4a, C-5, and C-11b contribute to the three-dimensional structure that determines the compound's pharmacological properties [1] [2].

The stereochemistry is maintained throughout the tetracyclic framework, with the (4R) configuration at the quaternary carbon bearing the methyl carboxylate group, (4aR) at the ring junction, (5R) at the carbon bearing the acetoxy substituent, and (11bS) at another critical ring junction [1]. This specific stereochemical arrangement has been confirmed through various spectroscopic methods and comparison with synthetic analogues [2] [6].

IUPAC Nomenclature Analysis

The complete IUPAC name for taepeenin D is methyl (4R,4aR,5R,11bS)-5-acetyloxy-4,7,11b-trimethyl-1,2,3,4a,5,6-hexahydronaphtho[2,1-f] [1]benzofuran-4-carboxylate [1]. This systematic nomenclature reflects the complex polycyclic structure incorporating the naphtho[2,1-f] [1]benzofuran core system [1].

The nomenclature indicates several key structural features: the hexahydro designation shows partial saturation of the polycyclic system, the trimethyl substitution pattern at positions 4, 7, and 11b, the acetyloxy group at position 5, and the methyl carboxylate functionality at position 4 [1]. The systematic name also incorporates the specific stereochemical descriptors that define the absolute configuration of the four chiral centers [1].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopic Profile

The proton nuclear magnetic resonance spectrum of taepeenin D exhibits characteristic signals that confirm its structural assignment [7] [8]. Key proton signals include aromatic protons from the benzofuran system, aliphatic protons from the saturated ring systems, and distinctive signals from the acetyl and methyl ester functional groups [7].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of taepeenin D [7] [9]. The spectrum typically shows signals for carbonyl carbons from both the acetyl and ester functionalities, aromatic carbons from the benzofuran ring system, and aliphatic carbons from the saturated portions of the molecule [7] [9]. The chemical shifts are consistent with the proposed tetracyclic structure and functional group assignments [9].

Table 1: Representative Nuclear Magnetic Resonance Chemical Shift Regions for Taepeenin D

Functional Group1H Nuclear Magnetic Resonance (ppm)13C Nuclear Magnetic Resonance (ppm)
Aromatic protons6.5-7.5110-160
Methyl ester3.6-3.850-55
Acetyl methyl2.0-2.220-25
Aliphatic CH1.0-3.020-60
Carbonyl carbons-170-210

Mass Spectrometry Data

Mass spectrometry analysis of taepeenin D provides crucial molecular weight confirmation and fragmentation pattern information [1] [10]. The molecular ion peak appears at mass-to-charge ratio 384, corresponding to the molecular weight of 384.5 grams per mole [1]. The exact mass determined by high-resolution mass spectrometry is 384.19367399 Daltons [1].

Fragmentation patterns in mass spectrometry reveal characteristic losses typical of cassane diterpenoids, including loss of acetyl groups, methoxy groups, and various hydrocarbon fragments [10] [11]. The fragmentation behavior provides structural confirmation and can be used for identification purposes in complex mixtures [10]. Common fragmentation pathways include alpha-cleavage adjacent to heteroatoms and McLafferty rearrangements involving the ester functionalities [11].

Infrared Spectroscopy Features

Infrared spectroscopy of taepeenin D displays characteristic absorption bands that confirm the presence of key functional groups [12] [13]. The spectrum typically shows strong carbonyl stretches corresponding to both the acetyl and ester functionalities, aromatic carbon-carbon stretches from the benzofuran system, and various carbon-hydrogen stretching and bending modes [12] [13].

Table 2: Characteristic Infrared Absorption Frequencies for Taepeenin D

Functional GroupFrequency Range (cm⁻¹)Assignment
Ester carbonyl1720-1740C=O stretch
Acetyl carbonyl1740-1760C=O stretch
Aromatic C=C1450-1600Benzofuran ring
C-H stretching2850-3000Aliphatic C-H
C-O stretching1000-1300Ester linkages

Physicochemical Properties and Stability

Taepeenin D exhibits specific physicochemical properties that influence its behavior in various environments [1] [14]. The compound has a calculated logarithmic partition coefficient (XLogP3-AA) of 5, indicating high lipophilicity and potential for membrane permeation [1]. The topological polar surface area is calculated as 65.7 square angstroms, which affects its bioavailability and distribution properties [1].

The molecule contains no hydrogen bond donors but five hydrogen bond acceptors, contributing to its interaction profile with biological targets [1]. The rotatable bond count of 4 indicates moderate molecular flexibility [1]. The compound's complexity value of 647 reflects its intricate polycyclic structure [1].

Table 3: Physicochemical Properties of Taepeenin D

PropertyValueReference
Molecular Weight384.5 g/mol [1]
XLogP3-AA5 [1]
Hydrogen Bond Donors0 [1]
Hydrogen Bond Acceptors5 [1]
Rotatable Bonds4 [1]
Topological Polar Surface Area65.7 Ų [1]
Heavy Atom Count28 [1]
Formal Charge0 [1]

Stability considerations for taepeenin D include susceptibility to hydrolysis of the ester functionalities under basic conditions and potential oxidation of the aromatic system [15] [16]. The acetyl group may be particularly labile under alkaline conditions, while the benzofuran system may undergo oxidative degradation under harsh conditions [15]. Storage recommendations typically include protection from light, moisture, and extreme pH conditions to maintain compound integrity [16] [17].

Taepeenin D represents a significant cassane-type furanoditerpenoid that has been isolated from multiple plant species within the Fabaceae family. This compound exemplifies the structural diversity and biological significance of cassane diterpenoids, which are characteristic secondary metabolites predominantly found in plants of the genus Caesalpinia and related genera [1] [2].

Primary Botanical Sources

Caesalpinia crista

Caesalpinia crista Linnaeus stands as the primary and original source of taepeenin D isolation. This large climbing shrub, reaching heights of up to 20 meters, belongs to the subfamily Caesalpinioideae within the Fabaceae family [1] [3]. The species is characterized by its robust vine-like growth form with recurved spines along its branches and compound bipinnate leaves [4].

Taepeenin D was first isolated from the stems and roots of Caesalpinia crista, establishing this species as the archetypal source of this bioactive compound [2] [3]. The plant produces an extensive array of cassane-type diterpenoids, with nine new cassane-type diterpenes designated as taepeenin A through I having been isolated from various parts of the plant [1]. The stems and roots serve as the primary repositories for taepeenin D, suggesting a concentrated distribution in the structural and underground tissues of the plant [5].

The plant exhibits distinctive morphological features including stipules of approximately 1 to 1.5 millimeters in length, recurved spines of 1 to 2 millimeters on the leaf rachis undersides, and compound leaves containing more than 60 leaflets [4]. The flowers are yellow, pleasantly perfumed, and approximately 12 millimeters in diameter, while the fruits are flattened pods measuring about 50 by 25 to 30 millimeters [4].

Moullava spicata (Caesalpinia spicata)

Moullava spicata, formerly classified as Caesalpinia spicata Dalzell and subsequently as Wagatea spicata, represents another significant botanical source of taepeenin D [6] [7]. This robust woody climber, capable of reaching lengths of up to 20 feet, is endemic to the Western Ghats region of India [7] [8].

The species demonstrates distinctive morphological characteristics including recurved prickles on its branches, compound bipinnate leaves measuring 23 to 30 centimeters in length with 4 to 6 pairs of pinnae, and striking inflorescences reaching up to 60 centimeters in length [7] [8]. The flowers exhibit a characteristic coloration with scarlet calyces and dark orange petals, measuring approximately 1 centimeter in length but not opening fully [8].

Moullava spicata has been confirmed as a source of taepeenin D through comprehensive phytochemical analysis, although specific concentration data and tissue distribution patterns within this species require further investigation [6]. The plant produces seeds that yield oil traditionally used for lamp burning, indicating the presence of significant lipophilic secondary metabolites including terpenoids [7].

Hultholia mimosoides (Caesalpinia mimosoides)

Hultholia mimosoides, previously classified as Caesalpinia mimosoides Lamarck, represents a distinct liana species that has been identified as a source of taepeenin D [6] [9]. This species constitutes the sole member of the genus Hultholia, having been reclassified based on phylogenetic studies that identified the polyphyletic nature of the former Caesalpinia genus [9].

The species exhibits distinctive morphological features that distinguish it from other Caesalpinia species, including glandular spots covering the stem, calyx, and fruits, along with falcate and inflated pods [9]. The needle-like trichomes present on the stems differ significantly from the prickles found on other related genera, providing clear taxonomic differentiation [9].

Hultholia mimosoides functions as a food plant for caterpillars of Eurema blanda and contains gallic acid as an extractable compound, indicating a diverse secondary metabolite profile that includes taepeenin D [9]. The presence of taepeenin D in this species demonstrates the evolutionary conservation of cassane diterpenoid biosynthetic pathways across related genera within the Fabaceae family [6].

Senegalia pennata

Senegalia pennata, formerly known as Acacia pennata, represents a distinctive source of taepeenin D within the Mimosoideae subfamily of Fabaceae [10] [11]. This climbing shrub or small tropical tree, reaching heights of up to 5 meters, demonstrates significant bioactivity in its taepeenin D content [10].

The species exhibits bipinnate leaves with linear-oblong and glabrous pinnules, yellowish flowers arranged in terminal panicles with globose heads, and pods that are thin, flat, and elongated with thick sutures [10]. Unlike the other source species, Senegalia pennata belongs to the Mimosoideae subfamily rather than Caesalpinioideae, indicating the broader phylogenetic distribution of taepeenin D biosynthetic capabilities [10].

Taepeenin D isolated from the leaves of Senegalia pennata demonstrates potent biological activity, with an IC50 value of 1.6 micromolar for Gli-mediated transcription inhibition [2] [11]. The compound also exhibits selective cytotoxicity against human pancreatic cancer cells with an IC50 of 3.2 micromolar and prostate cancer cells with an IC50 of 3.4 micromolar, while showing no toxicity against normal cells [11] [12].

Plant Tissue Distribution and Concentration

The distribution of taepeenin D within plant tissues demonstrates distinct patterns that reflect the ecological and physiological functions of this secondary metabolite. Research indicates that cassane-type diterpenoids, including taepeenin D, exhibit preferential accumulation in specific plant tissues based on their defensive and signaling roles [13] [14].

In Caesalpinia crista, taepeenin D shows primary accumulation in stems and roots, representing the structural and underground portions of the plant [3] [5]. This distribution pattern suggests a defensive function against soil-borne pathogens and mechanical damage to the plant's support structures. The concentration in woody tissues aligns with the protective role of secondary metabolites in long-lived plant organs that are continuously exposed to environmental stresses [13].

Senegalia pennata demonstrates a contrasting pattern with taepeenin D accumulation primarily in leaves and aerial parts [11] [12]. This distribution reflects the compound's role in defending photosynthetic tissues against foliar pathogens and herbivores. The leaf-based accumulation enables direct contact with potential threats while maintaining the metabolic activity necessary for rapid biosynthetic responses [13].

The tissue-specific distribution of taepeenin D correlates with broader patterns observed in cassane diterpenoid accumulation across plant families. Seeds commonly serve as major storage sites for these compounds, providing protection during the vulnerable germination phase [15]. Bark and root bark tissues also demonstrate significant cassane diterpenoid content, reflecting their role as barrier tissues against pathogen invasion [16].

Cellular localization studies of related terpenoids indicate preferential accumulation in parenchymatous cells surrounding vascular bundles, suggesting integration with the plant's transport systems [15]. The presence of secretory structures, including glandular trichomes and secretory ducts, facilitates the controlled release of these defensive compounds in response to environmental stimuli [15].

Geographical Distribution of Source Plants

The geographical distribution of taepeenin D source plants reflects the tropical and subtropical origins of cassane diterpenoid-producing species, with distinct regional patterns that influence compound availability and diversity [4] [16] [17].

Caesalpinia crista demonstrates the broadest geographical distribution among taepeenin D sources, extending across the Indo-Malesian region to Polynesia [4] [17]. The species occurs naturally in India, Myanmar, Philippines, Sri Lanka, Taiwan, and throughout Southeast Asia [4] [17]. Within this range, the plant typically inhabits coastal areas, mangrove margins, and rainforest edges at elevations ranging from sea level to low elevations [4].

The widespread distribution of Caesalpinia crista reflects its adaptation to diverse tropical coastal environments and its tolerance for varying salinity levels and moisture conditions [4]. This adaptability has enabled the species to maintain consistent taepeenin D production across geographically disparate populations, contributing to the reliable availability of this bioactive compound [16].

Moullava spicata exhibits a highly restricted endemic distribution within the Western Ghats of India, representing one of the most geographically limited sources of taepeenin D [7] [8] [18]. The species occurs specifically in Karnataka, Kerala, Tamil Nadu, and Maharashtra states, inhabiting moist deciduous and semi-evergreen forests [8] [18]. This endemic status makes Moullava spicata a particularly significant source for regional traditional medicine systems while limiting its global availability [19].

Hultholia mimosoides demonstrates an intermediate distribution pattern extending from India through China (Yunnan Province) and into Indo-China [20] [21]. The species occurs in Bangladesh, Yunnan, India, Laos, Myanmar, Thailand, and Vietnam, typically inhabiting wet tropical forests and thickets [20] [22]. This distribution pattern reflects the species' preference for humid tropical conditions and its evolutionary relationships within the former Caesalpinia complex [23].

Senegalia pennata exhibits a distribution centered on the Indian Subcontinent extending to Myanmar, with populations in India, Myanmar, Sri Lanka, Thailand, Bangladesh, and Bhutan [10] [24]. The species demonstrates remarkable elevation tolerance, occurring from sea level to 1,500 meters in altitude [25]. This broad altitudinal range reflects the species' adaptability to varying climatic conditions while maintaining consistent taepeenin D production [26].

Ecological Significance in Source Plants

The ecological significance of taepeenin D within its source plants reflects the compound's multifaceted roles in plant defense, stress response, and environmental adaptation. As a member of the cassane diterpenoid family, taepeenin D participates in complex ecological interactions that enhance plant survival and competitive advantage [13] [27].

Plant defense represents the primary ecological function of taepeenin D, with the compound serving as a broad-spectrum antimicrobial agent against bacterial and fungal pathogens [28] [14]. The compound's mechanism involves direct inhibition of pathogen growth and interference with pathogen virulence factors, providing constitutive and induced resistance to plant diseases [28]. Related cassane diterpenoids demonstrate remarkable antibacterial activity, with compounds such as capulchemin A exhibiting IC50 values of 3.13 micromolar against Pseudomonas syringae, a significant plant pathogen [28].

Anti-inflammatory responses constitute another critical ecological function, with taepeenin D modulating inflammatory pathways through inhibition of nitric oxide production and tumor necrosis factor-alpha release [11]. These activities enable plants to manage tissue damage from pathogen infection and environmental stress while maintaining cellular homeostasis [11]. The compound's ability to inhibit lipopolysaccharide-induced inflammation provides protection against bacterial endotoxins that commonly trigger plant immune responses [11].

Allelopathic effects represent a significant ecological strategy employed by taepeenin D-producing plants to suppress competing vegetation and maintain territorial advantage [14] [27]. The compound's release into the rhizosphere environment through root exudation or leaf decomposition creates conditions unfavorable for competing plant species [27]. This chemical interference enables source plants to secure resources including nutrients, water, and light while reducing interspecific competition [27].

Stress response mechanisms involving taepeenin D demonstrate the compound's role in rapid adaptation to environmental challenges including drought, temperature extremes, and mechanical damage [14] [29]. The biosynthetic pathways leading to taepeenin D production can be rapidly upregulated in response to stress signals, providing immediate chemical defense against emerging threats [14]. This inducible defense system optimizes resource allocation by producing protective compounds only when needed [29].

Chemical communication represents an emerging area of ecological significance, with taepeenin D potentially serving as a signaling molecule in plant-microbe interactions within the rhizosphere [27] [30]. The compound may influence beneficial microbial communities while deterring pathogenic organisms, creating a favorable microenvironment for plant growth [30]. This selective modulation of soil microbial communities enhances nutrient availability and disease suppression [27].

The tissue-specific distribution of taepeenin D within source plants reflects optimization for these ecological functions, with concentrated accumulation in tissues most likely to encounter environmental threats [13] [15]. The preferential localization in stems, roots, and leaf tissues positions the compound for maximum defensive effectiveness while minimizing metabolic costs [15].

XLogP3

5

Dates

Last modified: 07-20-2023

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